molecular formula C6H7N3 B2411275 6-Methyl-1H-imidazo[1,2-b]pyrazole CAS No. 42351-84-8

6-Methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B2411275
CAS No.: 42351-84-8
M. Wt: 121.143
InChI Key: YEJHFPBTDBQKNS-UHFFFAOYSA-N
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Description

6-Methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system combining an imidazole and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with formamide under acidic conditions to form the desired imidazo[1,2-b]pyrazole scaffold . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the imidazo[1,2-b]pyrazole core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Properties

IUPAC Name

6-methyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBWCTIOVJKGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The resultant (A) was heated in a mixture of 200 ml of ethanol and 80 ml of a 20% aqueous solution of sulfuric acid under reflux for 5 hours. After cooling, excess solid sodium carbonate was added thereto. The resulting mixture was filtered, and the solvent was removed from the filtrate. The thus obtained residue was recrystallized to provide 1.4 g of 6-methylimidazo[1,2-b]pyrazole. Yield was 41%.
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